BS-181 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

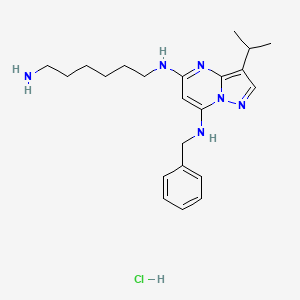

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIJWMOQODWNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the function of BS-181 as a CDK7 inhibitor

An In-depth Technical Guide on the Core Function of BS-181 as a CDK7 Inhibitor

Introduction

Cyclin-dependent kinase 7 (CDK7) stands as a critical regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3][4] Furthermore, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II), a crucial step for the initiation of transcription.[2][3] Given that deregulation of CDK activity is a hallmark of nearly all cancers, CDK7's dual role makes it a compelling target for anticancer drug development.[1][5] BS-181, a pyrazolo[1,5-a]pyrimidine-derived compound, was developed through computer-aided drug design as a potent and selective inhibitor of CDK7.[1][6] This document provides a comprehensive overview of the function of BS-181, its mechanism of action, and its effects on cancer cells.

BS-181: A Selective CDK7 Inhibitor

BS-181 is a small molecule that demonstrates high selectivity for CDK7.[5][7] It exhibits significantly greater potency against CDK7 compared to other members of the CDK family, making it a valuable tool for studying the specific roles of CDK7 and a promising lead compound for cancer therapeutics.[1][7]

Mechanism of Action

The primary function of BS-181 is the direct inhibition of the kinase activity of CDK7. This inhibition disrupts the two major cellular processes regulated by CDK7.

Inhibition of Transcription

BS-181 blocks the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at the Serine 5 position, a key substrate of CDK7.[6][8] This event is critical for the initiation of transcription.[9] By preventing this phosphorylation, BS-181 effectively perturbs transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, as well as crucial cell cycle regulators like cyclin D1.[6]

Disruption of Cell Cycle Progression

As the kinase component of the CAK complex, CDK7 is essential for activating other CDKs that drive the cell cycle forward.[1][3] BS-181 inhibits this CAK activity, thereby preventing the activating phosphorylation of CDK1 and CDK2 on their T-loop residues.[3][10] This blockade leads to a failure of cell cycle progression, primarily causing cells to arrest in the G0/G1 phase.[6][8]

Cellular Effects of BS-181 in Cancer Models

The inhibition of CDK7 by BS-181 translates into significant anticancer activities in various cancer cell lines, including breast, gastric, colorectal, lung, and prostate cancers.[6][7]

Induction of Apoptosis

Treatment with BS-181 leads to a dose- and time-dependent increase in apoptosis in cancer cells.[6] This is achieved through the modulation of key apoptosis-related proteins:

-

Upregulation of Pro-apoptotic Proteins: Expression of Bax and caspase-3 is significantly increased.[6][11]

-

Downregulation of Anti-apoptotic Proteins: The levels of Bcl-2 and XIAP are markedly reduced.[6]

Cell Cycle Arrest

BS-181 treatment induces a significant arrest of cancer cells in the G0/G1 phase of the cell cycle, accompanied by a reduction in the S and G2/M phase populations.[6][8] At lower concentrations, this G1 arrest is the predominant effect, while at higher concentrations, cells accumulate in the sub-G1 phase, which is indicative of apoptosis.[8]

Inhibition of Proliferation, Migration, and Invasion

BS-181 effectively inhibits the growth of various cancer cell lines.[6][8] Furthermore, it has been shown to decrease the migration and invasion capabilities of cancer cells in vitro, suggesting a potential role in controlling metastasis.[6] The anti-invasive and anti-migratory effects may be linked to the modulation of the cell cycle and the induction of apoptosis.[6]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of BS-181.

Table 1: Inhibitory Concentration (IC50) of BS-181 against Cyclin-Dependent Kinases

| Kinase | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 21[7] | 1x |

| CDK2 | 880[7] | ~42x |

| CDK5 | 3000[8] | ~143x |

| CDK9 | 4200[8] | ~200x |

| CDK1 | >3000[7] | >143x |

| CDK4 | >3000[7] | >143x |

| CDK6 | >3000[7] | >143x |

Data compiled from multiple sources.[7][8]

Table 2: Anti-proliferative Activity (IC50) of BS-181 in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Gastric Cancer | MKN28 | ~17-22[6] |

| SGC-7901 | ~17-22[6] | |

| AGS | ~17-22[6] | |

| BGC823 | ~17-22[6] | |

| Breast Cancer | MCF-7 | 15.1 - 20[8] |

| Colorectal Cancer | Various | 11.5 - 15.3[8] |

| Lung Cancer | Various | 11.5 - 37.3[8] |

| Prostate Cancer | Various | 11.5 - 37.3[8] |

| Osteosarcoma | Various | 11.5 - 37.3[8] |

Data compiled from multiple sources.[6][8]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the function of BS-181 are provided below.

In Vitro Kinase Assay

-

Objective: To determine the IC50 of BS-181 against purified kinase enzymes.

-

Methodology:

-

Purified recombinant CDK7/CycH/MAT1 complex is incubated with increasing concentrations of BS-181.[7]

-

ATP is added to the reaction to initiate the kinase activity.

-

After incubation, the amount of remaining ATP is measured using a luciferase-based assay (e.g., Kinase-Glo®).[7]

-

The luminescence signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

-

Cell Proliferation Assay (CCK-8/MTT)

-

Objective: To measure the effect of BS-181 on the viability and proliferation of cancer cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of BS-181 (or vehicle control) for a specified duration (e.g., 48-72 hours).[6]

-

A solution of CCK-8 or MTT is added to each well and incubated.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[6]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of BS-181 on cell cycle distribution.

-

Methodology:

-

Cells are treated with BS-181 at various concentrations for a set time (e.g., 24 hours).[12]

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.[12]

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[6][12]

-

Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the induction of apoptosis by BS-181.

-

Methodology:

-

Cells are treated with BS-181 as described for other assays.

-

Cells (including floating and adherent) are harvested and washed.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[7]

-

Samples are analyzed by flow cytometry.

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic cells can be determined.[7]

-

Western Blotting

-

Objective: To analyze the expression levels of specific proteins involved in transcription, cell cycle, and apoptosis.

-

Methodology:

-

Cells are treated with BS-181 and then lysed to extract total proteins.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNA Pol II Ser5, Cyclin D1, XIAP, Bcl-2, Bax, Caspase-3, p-CDK1, p-CDK2).[2][6]

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of BS-181 as a dual inhibitor of CDK7's transcriptional and cell cycle functions.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the cellular effects of BS-181.

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo stability and antitumor activity of BS-181. In mouse models, BS-181 has a plasma elimination half-life of 405 minutes following intraperitoneal administration.[5][7] In xenograft models using human cancer cells (e.g., MCF-7 breast cancer, BGC823 gastric cancer), treatment with BS-181 resulted in a dose-dependent reduction in tumor growth without apparent toxicity.[5][6][7] For instance, daily doses of 10 mg/kg and 20 mg/kg led to 25% and 50% reductions in tumor growth, respectively, over a two-week period in an MCF-7 xenograft model.[7]

Conclusion and Future Directions

BS-181 is a potent and highly selective inhibitor of CDK7 that functions by disrupting both the transcriptional and cell-cycle-regulating activities of its target. Its ability to inhibit the phosphorylation of RNA Pol II and cell cycle CDKs leads to G1 arrest and apoptosis in a wide range of cancer cells, demonstrating significant anti-proliferative and anti-tumor activity both in vitro and in vivo. While BS-181 itself has demonstrated some poor drug-like properties, it has served as a critical lead compound.[13] Its success in preclinical studies has paved the way for the development of second-generation, non-covalent CDK7 inhibitors with improved pharmacological properties, such as samuraciclib (CT7001), which has advanced into clinical trials.[13][14] The continued investigation into selective CDK7 inhibition remains a promising avenue for the development of novel cancer therapeutics.

References

- 1. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 [mdpi.com]

- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 5. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 6. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

BS-181 Hydrochloride: A Technical Guide to its Discovery and Development as a Selective CDK7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 hydrochloride is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a pyrazolo[1,5-a]pyrimidine derivative, it has demonstrated significant anti-tumor activity in preclinical studies by targeting the crucial roles of CDK7 in both cell cycle regulation and transcription.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development efforts in this area.

Introduction

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[4] The CDK-activating kinase (CAK), a complex of CDK7, Cyclin H, and MAT1, is essential for the activation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, through phosphorylation of their T-loop.[3][4] Furthermore, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, thereby regulating transcription.[2][4] Due to its dual role in cell cycle progression and transcription, CDK7 has emerged as an attractive target for the development of novel anti-cancer therapeutics.[1][3]

BS-181 was identified through computer-aided drug design as a novel, selective inhibitor of CDK7.[2] This document details the preclinical development of this compound, summarizing its inhibitory activity, cellular effects, and in vivo efficacy.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₂N₆HCl | [4] |

| Molecular Weight | 416.99 g/mol | [4] |

| IUPAC Name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5,7-diamine hydrochloride | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water |

Mechanism of Action

This compound is a highly selective, ATP-competitive inhibitor of CDK7.[1][2] It exerts its anti-tumor effects through a dual mechanism:

-

Inhibition of Cell Cycle Progression: By inhibiting the kinase activity of the CAK complex, BS-181 prevents the activating phosphorylation of cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6). This leads to cell cycle arrest, primarily at the G1 phase.[5]

-

Inhibition of Transcription: As a component of TFIIH, CDK7 phosphorylates the serine 5 residue of the RNA polymerase II C-terminal domain (CTD). BS-181 inhibits this phosphorylation, leading to a disruption of transcription.[2][5]

This dual activity ultimately results in the induction of apoptosis in cancer cells.

Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK7 | Reference |

| CDK7 | 21 | - | [5] |

| CDK2 | 880 | 42x | [4] |

| CDK5 | 3000 | >140x | [5] |

| CDK9 | 4200 | >200x | [5] |

| CDK1 | >10,000 | >476x | [4][5] |

| CDK4 | >10,000 | >476x | [4][5] |

| CDK6 | >10,000 | >476x | [5] |

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 15.1 - 20 | [5] |

| Colorectal Cancer Cell Lines | Colorectal Cancer | 11.5 - 15.3 | [5] |

| Various Cancer Cell Lines | Lung, Osteosarcoma, Prostate, Liver | 11.5 - 37.3 | [5] |

In Vivo Efficacy in MCF-7 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition | Reference |

| Vehicle Control | - | 0% | [4] |

| BS-181 HCl | 10 mg/kg/day | Not Specified | [4] |

Experimental Protocols

General Experimental Workflow

Caption: General experimental workflow for preclinical development.

In Vitro CDK7 Kinase Inhibition Assay (Adapted from standard luciferase-based kinase assays)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against CDK7 using a luciferase-based ATP detection assay.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK7 substrate peptide

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of a solution containing the CDK7/Cyclin H/MAT1 enzyme and the substrate peptide in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for CDK7.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the kinase reaction and measure the amount of ADP produced (which is inversely proportional to the remaining ATP) by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (Crystal Violet Method)

This protocol outlines a method to assess the anti-proliferative effects of this compound on adherent cancer cell lines such as MCF-7.[6]

Materials:

-

MCF-7 cells (or other adherent cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

0.5% Crystal violet staining solution in 25% methanol

-

Solubilization solution (e.g., 10% acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for 72 hours.

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells by adding 100 µL of crystal violet solution to each well and incubating for 20 minutes at room temperature.

-

Wash the wells with water to remove excess stain and allow the plate to air dry.

-

Solubilize the stain by adding 100 µL of solubilization solution to each well and incubating on a shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Xenograft Study (Adapted from common MCF-7 xenograft protocols)

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a murine MCF-7 breast cancer xenograft model.[3][7][8]

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

MCF-7 cells

-

Matrigel

-

Estrogen pellets (e.g., 0.72 mg, 60-day release) or injectable estradiol valerate.[7][8]

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers

-

Animal balance

Procedure:

-

One week prior to tumor cell implantation, subcutaneously implant an estrogen pellet into the dorsal flank of each mouse.[8]

-

Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally once daily.

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice twice a week as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Synthesis

BS-181 is a pyrazolo[1,5-a]pyrimidine derivative. The general synthesis of this scaffold involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[9] The specific multi-step synthesis of BS-181 has been developed to allow for the introduction of the various substituents required for its selective CDK7 inhibitory activity.

A general synthetic approach to pyrazolo[1,5-a]pyrimidines is as follows:

Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine core.

Conclusion

This compound is a first-in-class, potent, and selective inhibitor of CDK7 with demonstrated anti-tumor activity in a range of preclinical cancer models. Its dual mechanism of action, targeting both cell cycle progression and transcription, makes it a promising candidate for further development as a cancer therapeutic. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers working on CDK7 inhibitors and related pathways. Further investigation into the clinical potential of BS-181 and next-generation CDK7 inhibitors is warranted.

References

- 1. [PDF] Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms | Semantic Scholar [semanticscholar.org]

- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal violet staining protocol | Abcam [abcam.com]

- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

BS-181 Hydrochloride: A Technical Guide to its Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document provides an in-depth technical overview of this compound, focusing on its target protein, binding affinity, the experimental methodologies used for its characterization, and its role in relevant signaling pathways. The information is intended to support researchers and professionals in the fields of oncology, cell biology, and drug discovery.

Target Protein and Binding Affinity

The primary molecular target of this compound is Cyclin-Dependent Kinase 7 (CDK7) .[1][2][3][4][5][6][7][8] BS-181 is a highly selective inhibitor of CDK7, a key enzyme involved in the regulation of the cell cycle and transcription.[1][8]

The binding affinity of BS-181 for CDK7 has been determined through in vitro kinase assays, with a reported IC50 of 21 nM .[1][2][3][4][5][6][7][8] The compound demonstrates significant selectivity for CDK7 over other cyclin-dependent kinases.[2][4][8]

Quantitative Data Summary

| Compound | Target | IC50 (nM) | Selectivity vs. Other CDKs | Reference |

| This compound | CDK7 | 21 | >40-fold selective over CDK1, 2, 4, 5, 6, or 9 | [2][4][8] |

| CDK2 | 880 | [4][8] | ||

| CDK1, 4, 5, 6, 9 | >3000 | [4] |

Signaling Pathway

CDK7 plays a dual role in cellular processes: it acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs (such as CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression, and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.[1][8]

This compound exerts its biological effects by inhibiting the kinase activity of CDK7. This inhibition leads to a downstream cascade of events, including the suppression of RNA polymerase II CTD phosphorylation, which in turn affects gene expression.[4] The inhibition of CDK7's CAK activity leads to cell cycle arrest, primarily at the G1 phase, and can induce apoptosis in cancer cells.[2][4]

Experimental Protocols

The determination of the binding affinity (IC50) of this compound for CDK7 is typically performed using an in vitro kinase assay. The following is a generalized protocol based on commonly used methodologies.

In Vitro CDK7 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CDK7/Cyclin H/MAT1 complex.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

This compound (serially diluted)

-

Substrate: A peptide or protein substrate for CDK7, such as a GST-tagged fragment of the RNA Polymerase II C-terminal domain (CTD).

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a measure of kinase activity)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

-

Reaction Setup: In a multi-well plate, add the kinase assay buffer, the recombinant CDK7/Cyclin H/MAT1 enzyme, and the substrate.

-

Inhibitor Addition: Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for CDK7.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the kinase reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves two steps:

-

Add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely correlated with the amount of kinase inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CDK7. Its ability to disrupt both cell cycle progression and transcription through the inhibition of CDK7 makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound.

References

- 1. documents.thermofisher.cn [documents.thermofisher.cn]

- 2. selleckchem.com [selleckchem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. This compound | CDK | TargetMol [targetmol.com]

- 8. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

The Dual Role of CDK7: A Locus of Control in Transcriptional Regulation and Cancer Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 7 (CDK7) stands at a critical intersection of cellular proliferation and gene expression, making it a master regulator of fundamental biological processes. Its dual function as a key component of the general transcription factor TFIIH and as the catalytic engine of the CDK-activating kinase (CAK) complex places it in a unique position to control both the transcription of essential genes and the progression of the cell cycle. In oncology, this dual role is particularly significant, as cancer cells often exhibit a heightened dependency on transcriptional programs and an aberrantly regulated cell cycle. This guide provides a comprehensive technical overview of CDK7's mechanisms of action, its profound implications in cancer biology, and its emergence as a compelling therapeutic target. We will delve into the molecular intricacies of its regulatory functions, present quantitative data on the efficacy of targeted inhibitors, and provide detailed experimental protocols for its study.

The Core Duality: CDK7 in Transcriptional Regulation and Cell Cycle Control

CDK7 is a serine/threonine kinase that operates through two distinct, yet interconnected, functional arms.[1][2]

A Master Conductor of Transcription

As a subunit of the general transcription factor TFIIH, CDK7 is integral to the initiation and elongation phases of transcription by RNA Polymerase II (Pol II).[2][3] Its primary role is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1. The CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS. CDK7 specifically phosphorylates serine residues at positions 5 (Ser5) and 7 (Ser7) of this repeat.[4][5]

-

Transcription Initiation: Phosphorylation of Ser5 by CDK7 is a critical step for promoter clearance, allowing Pol II to escape the pre-initiation complex and begin synthesizing RNA.[3]

-

Promoter-Proximal Pausing and Elongation: CDK7 also plays a role in establishing promoter-proximal pausing, a key regulatory step in gene expression.[3] Furthermore, CDK7 activates CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), through T-loop phosphorylation.[6] Activated CDK9 then phosphorylates Serine 2 (Ser2) of the Pol II CTD, a modification that is crucial for releasing the paused polymerase and promoting productive transcript elongation.[4]

This sequential and coordinated phosphorylation of the Pol II CTD by CDK7 and subsequently CDK9 acts as a "CTD code" that orchestrates the recruitment of various factors involved in transcription and RNA processing.

The Engine of the Cell Cycle

In its second major role, CDK7 forms the catalytic core of the CDK-activating kinase (CAK) complex, along with Cyclin H and MAT1.[7][8] The CAK complex is responsible for the activating phosphorylation of several other CDKs that are essential drivers of cell cycle progression.[6] Key targets include:

-

CDK1: Essential for the G2/M transition and entry into mitosis.

-

CDK2: A key regulator of the G1/S transition and DNA replication.

-

CDK4 and CDK6: Drive progression through the G1 phase.

By activating these downstream CDKs, CDK7 ensures the orderly and timely progression of cells through the various phases of division.

CDK7's Role in Cancer: A Transcriptional Addiction

The dual functions of CDK7 are frequently hijacked by cancer cells to fuel their uncontrolled growth and proliferation. Many tumors exhibit an overexpression of CDK7, which often correlates with a poor prognosis.[7] Cancer's reliance on CDK7 stems from several factors:

-

Transcriptional Amplification: Many cancers, particularly those driven by potent oncogenic transcription factors like MYC, are in a state of "transcriptional addiction." They require high levels of transcriptional output to maintain their malignant phenotype. CDK7 is essential for sustaining this hyper-transcriptional state.

-

Super-Enhancer Dependency: Cancer cells often rely on super-enhancers—large clusters of regulatory elements—to drive the expression of key oncogenes. The transcription of genes associated with super-enhancers has been shown to be exquisitely sensitive to CDK7 inhibition.[9]

-

Cell Cycle Dysregulation: A hallmark of cancer is the loss of normal cell cycle control. By activating the core cell cycle CDKs, CDK7 is a central player in the proliferative machinery of tumor cells.

Due to this profound dependency, inhibiting CDK7 offers a powerful therapeutic strategy to simultaneously arrest the cell cycle and shut down the oncogenic transcriptional programs that drive tumor growth.

Therapeutic Targeting of CDK7: A New Frontier in Oncology

The critical role of CDK7 in cancer has spurred the development of a new class of targeted therapies: CDK7 inhibitors. These molecules are designed to block the kinase activity of CDK7, thereby disrupting both transcription and cell cycle progression in cancer cells. Several CDK7 inhibitors have shown promising preclinical and clinical activity across a range of malignancies.

Quantitative Data on CDK7 Inhibitors

The following tables summarize the in vitro potency and clinical development status of key selective CDK7 inhibitors.

| Inhibitor | Type | Target Cancer Types (Preclinical/Clinical) | IC50 / GI50 Range (nM) | References |

| THZ1 | Covalent | T-cell Acute Lymphoblastic Leukemia (T-ALL), Small Cell Lung Cancer (SCLC), Neuroblastoma, Cholangiocarcinoma, Breast Cancer, B-cell Acute Lymphocytic Leukemia (B-ALL) | 6 - 750 (Varies by cell line and cancer type) | [10][11][12][13] |

| Samuraciclib (ICEC0942/CT7001) | ATP-competitive | Breast Cancer, Colorectal Cancer, Prostate Cancer | 40 - 300 (GI50 in breast cancer lines) | [14][15] |

| SY-1365 | Covalent | Ovarian Cancer, Breast Cancer, Acute Myeloid Leukemia (AML) | Nanomolar range across various cancer types | [9][16][17] |

| SY-5609 | Non-covalent | Breast Cancer, Colorectal Cancer, Lung Cancer, Ovarian Cancer, Pancreatic Cancer | Sub-nanomolar (Kd) | [6][18][19][20] |

Table 1: In Vitro Potency of Selected CDK7 Inhibitors.

| Inhibitor | Development Phase | NCT Identifier(s) | Target Indications in Clinical Trials | References |

| Samuraciclib (ICEC0942/CT7001) | Phase I/II | NCT03363893 | Advanced Solid Malignancies, HR+/HER2- Breast Cancer, Triple-Negative Breast Cancer (TNBC), Castrate-Resistant Prostate Cancer (CRPC) | [21][22] |

| SY-1365 | Phase I (Discontinued) | NCT03134638 | Advanced Solid Tumors, Ovarian Cancer, Breast Cancer | [7][9][16][23] |

| SY-5609 | Phase I | NCT04247126, NCT04929223 | Advanced Solid Tumors (Breast, Colorectal, Lung, Ovarian), Pancreatic Cancer, Metastatic Colorectal Cancer | [6][7][8][18][24] |

| LY3405105 | Phase I (Discontinued) | NCT03770494 | Advanced Solid Tumors | [25] |

Table 2: Clinical Trial Status of Selected CDK7 Inhibitors.

Visualizing CDK7's Mechanism of Action

To better understand the complex roles of CDK7, the following diagrams illustrate its core signaling pathways.

Caption: CDK7's role in regulating RNA Polymerase II transcription.

Caption: CDK7 as the CDK-Activating Kinase (CAK) in cell cycle control.

Key Experimental Protocols for CDK7 Research

This section provides detailed methodologies for essential experiments used to investigate the function and inhibition of CDK7.

In Vitro CDK7 Kinase Assay

This assay measures the ability of CDK7 to phosphorylate a substrate in a cell-free system, which is crucial for determining the potency of inhibitors.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., a peptide derived from the Pol II CTD or a recombinant CDK like CDK2/Cyclin A)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

CDK7 inhibitor of interest

-

Phosphocellulose paper or SDS-PAGE equipment

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the substrate, and the recombinant CDK7 complex.

-

Add the CDK7 inhibitor at various concentrations (or DMSO as a vehicle control). Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mix of cold ATP and [γ-³²P]ATP. A typical final ATP concentration is 10-100 µM.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

-

Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated radioactive ATP.

-

Alternatively, resolve the reaction products by SDS-PAGE.

-

Quantify the incorporated radioactivity on the substrate using a scintillation counter or by analyzing the gel with a phosphorimager.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[26]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. activemotif.jp [activemotif.jp]

- 3. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Ser7 phosphorylation of RNA polymerase II-CTD is required for the recruitment of E3 ubiquitin ligase Asr1 and subtelomeric gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ser7 Phosphorylation of the CTD Recruits the RPAP2 Ser5 Phosphatase to snRNA Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 7. researchgate.net [researchgate.net]

- 8. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 14. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]

- 15. samuraciclib - My Cancer Genome [mycancergenome.org]

- 16. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. selleckchem.com [selleckchem.com]

- 20. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Phase 1 Study of SY-1365, a Selective CDK7 Inhibitor, in Adult Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 24. Facebook [cancer.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

BS-181 Hydrochloride: A Technical Guide for Basic Cancer Cell Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a crucial role in both cell cycle progression and transcriptional regulation. Its dual functions make it a compelling target in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed protocols for its application in fundamental cancer cell biology research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize BS-181 as a tool to investigate CDK7-mediated signaling pathways and its therapeutic potential.

Introduction to this compound

BS-181 is a small molecule inhibitor that demonstrates high selectivity for CDK7.[1][3][4] The hydrochloride salt form is commonly used in research due to its stability and solubility. By targeting CDK7, BS-181 disrupts the phosphorylation of downstream substrates, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][2] This makes it a valuable chemical probe for elucidating the intricate roles of CDK7 in cancer pathogenesis.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₃₂N₆·HCl |

| Molecular Weight | 416.99 g/mol |

| CAS Number | 1397219-81-6 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (83 mg/mL), Water (83 mg/mL), and Ethanol (22 mg/mL) |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year.[4] |

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the selective inhibition of CDK7. This inhibition disrupts two critical cellular processes: cell cycle progression and transcription.

Inhibition of Cell Cycle Progression

CDK7, as part of the CAK complex, is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. These CDKs are essential for the orderly progression through the different phases of the cell cycle. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to a G1 phase cell cycle arrest.[1]

Inhibition of Transcription

CDK7 is also a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription. BS-181-mediated inhibition of CDK7 leads to a reduction in RNAPII CTD phosphorylation, thereby globally suppressing transcription, including that of key oncogenes and anti-apoptotic proteins.

Downstream Signaling Pathways

The inhibition of CDK7 by BS-181 impacts several downstream signaling pathways critical for cancer cell survival and proliferation.

The retinoblastoma (Rb) protein is a key tumor suppressor that controls the G1/S checkpoint. Its phosphorylation by CDK4/6 and CDK2 leads to its inactivation and allows the cell to enter the S phase. By preventing the activation of these CDKs, BS-181 maintains Rb in its active, hypophosphorylated state, thus enforcing the G1 arrest.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer and promotes cell survival and proliferation. While not a direct target, the activity of STAT3 can be modulated by CDK7. Inhibition of CDK7 by BS-181 has been shown to decrease the phosphorylation of STAT3 at Tyr705, a key activating modification. This leads to reduced STAT3 transcriptional activity and downregulation of its target genes.

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines.

Kinase Inhibitory Activity

| Kinase | IC₅₀ (nM) |

| CDK7 | 21 [1] |

| CDK2 | 880[1] |

| CDK5 | 3000[1] |

| CDK9 | 4200[1] |

| CDK1 | >3000 |

| CDK4 | >3000 |

| CDK6 | >3000 |

Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | 15.1 - 20[1] |

| HCT-116 | Colorectal | 11.5 - 15.3[1] |

| A549 | Lung | 11.5 - 37.3[1] |

| U2OS | Osteosarcoma | 11.5 - 37.3[1] |

| PC-3 | Prostate | 11.5 - 37.3[1] |

| HepG2 | Liver | 11.5 - 37.3[1] |

| BGC823 | Gastric | 17 - 22[4] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound on cancer cells.

In Vitro Kinase Assay

This protocol is for determining the IC₅₀ of BS-181 against CDK7.

Materials:

-

Recombinant CDK7/Cyclin H/MAT1 complex

-

Kinase substrate (e.g., Cdk7/9tide peptide)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

96-well white plates

Procedure:

-

Prepare a 2-fold serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of each BS-181 dilution.

-

Add 10 µL of CDK7/Cyclin H/MAT1 complex (final concentration ~5-10 ng/µL) to each well.

-

Initiate the reaction by adding 10 µL of a solution containing the kinase substrate (final concentration ~10 µM) and ATP (final concentration ~10 µM).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol measures the effect of BS-181 on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well clear plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of BS-181 on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

Procedure:

-

Treat cells with the desired concentration of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A.

-

Incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation following BS-181 treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

Laemmli sample buffer (4x)

-

Primary antibodies (e.g., anti-CDK7, anti-STAT3, anti-p-STAT3 (Tyr705), anti-p-STAT3 (Ser727), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C (typical dilutions: 1:1000 for CDK7, STAT3, and p-STAT3; 1:5000 for β-actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BS-181 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., MCF-7)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

Procedure:

-

Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation for injection.

-

Administer BS-181 (e.g., 10-20 mg/kg) or vehicle via intraperitoneal injection daily or on a specified schedule.

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).

Conclusion

This compound is a powerful and selective tool for investigating the roles of CDK7 in cancer biology. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cell types makes it a valuable compound for both basic research and preclinical studies. The protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of CDK7 inhibition and to further elucidate the therapeutic potential of targeting this key enzyme in cancer.

References

An In-depth Technical Guide to the Selectivity Profile of BS-181 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BS-181 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

This compound is a pyrazolo[1,5-a]pyrimidine-based small molecule inhibitor that has garnered significant interest in the field of oncology.[1][2] Its primary molecular target is CDK7, a key regulator of both the cell cycle and transcription.[1][3] CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.[1][4] Given the frequent overexpression of CDK7 in various cancers, it represents an attractive target for anti-cancer therapies.[1][5] This guide delves into the specifics of BS-181's selectivity, its effects on cellular processes, and the experimental methodologies used to characterize its activity.

Kinase Inhibition Profile

This compound demonstrates a high degree of selectivity for CDK7 over other cyclin-dependent kinases and a broader panel of kinases.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: In Vitro Kinase Inhibitory Activity of BS-181

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 |

| CDK7 | 21 | 1 |

| CDK2 | 880 | >40 |

| CDK5 | 3000 | >142 |

| CDK9 | 4200 | >200 |

| CDK1 | >3000 | >142 |

| CDK4 | >3000 | >142 |

| CDK6 | >3000 | >142 |

Data compiled from multiple sources.[1][4][6]

The data clearly indicates that BS-181 is a potent inhibitor of CDK7, with an IC50 value of 21 nM.[4][6][7][8][9] Its inhibitory activity against other CDKs is significantly lower, with IC50 values for CDK1, CDK4, and CDK6 being over 142-fold higher than that for CDK7.[6] The compound is over 40-fold more selective for CDK7 compared to CDK2.[1][4][7][8] This high selectivity distinguishes it from other less selective CDK inhibitors.[4]

Cellular Activity and Anti-Tumor Effects

The selective inhibition of CDK7 by BS-181 translates into potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Breast Cancer | MCF-7 | 15.1 - 20 |

| Breast Cancer | BT-549 | 12.82 |

| Colorectal Cancer | Various | 11.5 - 15.3 |

| Lung Cancer | Various | 11.5 - 37.3 |

| Prostate Cancer | Various | 11.5 - 37.3 |

| Gastric Cancer | BGC823 | 17 - 22 |

| T-cell ALL | Jurkat | 14.4 |

Data compiled from multiple sources.[4][6][10][11]

In cellular models, BS-181 has been shown to inhibit the phosphorylation of the RNA polymerase II CTD at serine 5, a direct substrate of CDK7.[4][6] This leads to a disruption of transcription. Furthermore, treatment with BS-181 induces cell cycle arrest, primarily at the G1 phase, and subsequently leads to apoptosis.[1][6][10][12] This is accompanied by the downregulation of key cell cycle proteins like cyclin D1 and an increase in the expression of pro-apoptotic proteins such as Bax and caspase-3.[6][13]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by BS-181.

Caption: Role of the CDK7/CAK complex in activating cell cycle CDKs.

Caption: Role of CDK7 in regulating transcription initiation.

Caption: Mechanism of action of BS-181 leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of kinase inhibitors. Below are methodologies for key assays used to characterize BS-181.

This protocol is designed to determine the IC50 value of an inhibitor against a specific kinase.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., CDK7/CycH/MAT1 complex).[4]

-

Kinase-specific substrate.

-

ATP.

-

Kinase assay buffer.

-

This compound (or other test inhibitor) at various concentrations.

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 96- or 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of BS-181 in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.

-

In the wells of the assay plate, add the kinase, the substrate, and the various concentrations of BS-181. Include controls for no inhibitor (100% activity) and no kinase (background).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of remaining ATP by adding the luminescent ATP detection reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase and luciferin to produce light from the remaining ATP.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer. The light signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of BS-181 relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This protocol measures the effect of an inhibitor on the proliferation and viability of cancer cell lines.

-

Reagents and Materials:

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of BS-181 in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of BS-181. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).[6][10]

-

Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

For CCK-8, measure the absorbance at 450 nm. For MTT, after incubation, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

-

This protocol is used to determine the effect of an inhibitor on cell cycle distribution.

-

Reagents and Materials:

-

Cancer cell lines.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Ethanol (70%, ice-cold) for fixation.

-

Propidium iodide (PI) staining solution containing RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Treat the cells with BS-181 at various concentrations for a specific duration (e.g., 24 hours).[6]

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This will reveal if the compound induces arrest at a specific phase.[10]

-

Conclusion

This compound is a highly selective and potent inhibitor of CDK7. Its selectivity profile, characterized by significantly greater potency against CDK7 compared to other kinases, underscores its potential as a targeted therapeutic agent. The inhibition of CDK7 by BS-181 effectively disrupts both cell cycle progression and transcription, leading to G1 phase arrest and apoptosis in a variety of cancer cell models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of BS-181 and other selective kinase inhibitors in the drug development pipeline. The compelling preclinical data for BS-181 supports the continued exploration of CDK7 inhibition as a promising strategy in cancer therapy.[5][10]

References

- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 8. abmole.com [abmole.com]

- 9. This compound | CDK | TargetMol [targetmol.com]

- 10. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

BS-181 Hydrochloride: A Technical Guide for Researchers

BS-181 hydrochloride is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] Its ability to modulate fundamental cellular processes, including transcription and cell cycle progression, has positioned it as a valuable tool in cancer research and drug development. This document provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and key experimental protocols for its use in a research setting.

Chemical Properties and CAS Number

This compound is the monohydrochloride salt of the parent compound BS-181.[4] It is a pyrazolo[1,5-a]pyrimidine derivative.[5][6] The CAS number for this compound is 1397219-81-6 .[1][2][3][4][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 1397219-81-6 | [1][4][7][] |

| Molecular Formula | C₂₂H₃₂N₆·HCl | [1][4] |

| Molecular Weight | 417.0 g/mol | [4] |

| IUPAC Name | N⁵-(6-aminohexyl)-3-(1-methylethyl)-N⁷-(phenylmethyl)-pyrazolo[1,5-α]pyrimidine-5,7-diamine, monohydrochloride | [4] |

| Synonyms | BS-181 HCl, BS 181 HCl | [7][] |

| Purity | ≥98% | [4][][9] |

| Solubility | DMSO: 25 mg/mL[4] Water: 100 mM[9] PBS (pH 7.2): 10 mg/mL[4] Ethanol: 12 mg/mL[4] | |

| Storage | Store as a powder at -20°C for up to 3 years. Solutions are unstable and should be prepared fresh. | [1][3] |

Mechanism of Action and Signaling Pathway

BS-181 is a first-in-class, non-covalent, and selective inhibitor of CDK7.[5] CDK7 plays a dual role in cellular regulation: it is a core component of the CDK-activating kinase (CAK) complex, which activates other cell cycle CDKs (like CDK1, CDK2, CDK4, and CDK6), and it is also part of the general transcription factor TFIIH.[6][10]

By inhibiting CDK7, BS-181 disrupts these processes. Its primary mechanisms include:

-

Inhibition of Transcription: BS-181 prevents the CDK7-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5.[][11] This phosphorylation is a critical step for the initiation of transcription.

-

Cell Cycle Arrest: Through inhibition of the CAK complex, BS-181 prevents the activation of downstream CDKs required for cell cycle progression. This leads to an accumulation of cells in the G1 phase.[][11][12]

-

Induction of Apoptosis: At higher concentrations, the disruption of transcription and cell cycle control leads to programmed cell death (apoptosis), evidenced by an increase in the sub-G1 cell population.[][11]

Caption: Signaling pathway illustrating BS-181's inhibition of CDK7.

Biological Activity

BS-181 demonstrates high selectivity for CDK7 over other kinases and potent anti-proliferative activity across a range of cancer cell lines.

Table 2: Kinase Inhibitory Profile of BS-181

| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK7 | References |

| CDK7 | 21 | - | [1][9][11] |

| CDK2 | 880 | ~42-fold | [1][6][11] |

| CDK5 | 3000 | ~143-fold | [11] |

| CDK9 | 4200 | ~200-fold | [11] |

| CDK1, CDK4, CDK6 | >10,000 | >476-fold | [1][11] |

Table 3: Anti-proliferative Activity (IC₅₀) of BS-181 in Cancer Cell Lines

| Cancer Type | Cell Lines | IC₅₀ Range (µM) | References |

| Breast Cancer | MCF-7, BT474, etc. | 15.1 - 20.0 | [][11] |

| Colorectal Cancer | HCT116, HT29, etc. | 11.5 - 15.3 | [][11] |

| Lung Cancer | A549, etc. | 11.5 - 37.3 | [][11] |

| Prostate Cancer | PC3, etc. | 11.5 - 37.3 | [][11] |

| Osteosarcoma | U2OS, KHOS, etc. | 11.5 - 37.3 | [5][][11] |

In vivo, BS-181 is stable with a plasma elimination half-life of approximately 405 minutes in mice following intraperitoneal administration.[1][2][6] It has been shown to inhibit the growth of MCF-7 xenografts in nude mice in a dose-dependent manner, with significant tumor reduction observed at daily doses of 10 mg/kg and 20 mg/kg without apparent toxicity.[1][6][11]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

1. In Vitro CDK7 Kinase Assay

This protocol measures the direct inhibitory effect of BS-181 on CDK7 activity.

-

Objective: To determine the IC₅₀ of BS-181 for the CDK7/CycH/MAT1 complex.

-

Methodology: A luciferase-based ATP detection assay is commonly used.[1]

-

Reagents: Purified recombinant CDK7/CycH/MAT1 complex, substrate peptide, ATP, kinase buffer, and this compound (serially diluted).

-

Procedure: a. Incubate increasing concentrations of BS-181 with the purified CDK7 complex in kinase buffer. b. Initiate the kinase reaction by adding the substrate and a defined concentration of ATP. c. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C. d. Terminate the reaction and measure the amount of remaining ATP using a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).

-

Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the log concentration of BS-181 to calculate the IC₅₀ value.

-

2. Cell Viability (MTT/CCK-8) Assay

This protocol assesses the anti-proliferative effects of BS-181 on cancer cells.

-

Objective: To determine the IC₅₀ of BS-181 in a specific cell line.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7, U2OS) in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[5]

-

Treatment: Treat the cells with a range of BS-181 concentrations (e.g., 0-50 µM) for a specified duration (e.g., 48, 72 hours).[5][11] Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against drug concentration to determine the IC₅₀.

-

3. Western Blot for Phospho-RNAPII

This protocol verifies the mechanism of action by detecting changes in the phosphorylation of a key CDK7 substrate.

-

Objective: To confirm that BS-181 inhibits the phosphorylation of the RNA Polymerase II CTD at Serine 5 in cells.[5][11]

-

Methodology:

-

Treatment and Lysis: Treat cultured cells (e.g., KHOS, MCF-7) with various concentrations of BS-181 for a set time (e.g., 4-48 hours).[5][11] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for phospho-RNAPII (Ser5) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total RNAPII and a loading control (e.g., β-actin or tubulin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software to determine the relative reduction in Ser5 phosphorylation compared to the total protein and loading control.[5]

-

Caption: A typical experimental workflow for Western Blot analysis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | CDK | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 7. This compound|1397219-81-6|MSDS [dcchemicals.com]

- 9. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 10. This compound | CDK7 Inhibitor | AmBeed.com [ambeed.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. BS-181|cas 1092443-52-1|DC Chemicals [dcchemicals.com]

Methodological & Application

Application Notes and Protocols for BS-181 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the cell cycle machinery and also plays a key role in the regulation of transcription.[4] Inhibition of CDK7 by BS-181 leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis in various cancer cell lines.[1][3][4] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The protocols are intended to be comprehensive and adaptable to specific laboratory conditions and cell lines.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| CDK7 | 21 | Cell-free | [1] |

| CDK1 | >3000 | Cell-free | [1] |

| CDK2 | 880 | Cell-free | [1] |

| CDK4 | >3000 | Cell-free | [1] |

| CDK5 | 3000 | Cell-free | [3] |

| CDK6 | >3000 | Cell-free | [1] |

| CDK9 | 4200 | Cell-free | [3] |

Table 2: Cellular Activity of BS-181 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type | Reference |

| MCF-7 | Breast Cancer | 15.1 - 20 | Cell Viability | [3] |

| HCT116 | Colorectal Cancer | 11.5 - 15.3 | Cell Viability | [3] |

| A549 | Lung Cancer | 11.5 - 37.3 | Cell Viability | [3] |

| U2OS | Osteosarcoma | Not specified | Cell Viability | [5] |

| PC-3 | Prostate Cancer | 11.5 - 37.3 | Cell Viability | [3] |

| HepG2 | Liver Cancer | 11.5 - 37.3 | Cell Viability | [3] |

| BGC823 | Gastric Cancer | Not specified | Cell Viability | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of CDK7 by BS-181 HCl disrupts transcription and cell cycle control, leading to G1 arrest and apoptosis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

how to dissolve and prepare BS-181 hydrochloride for experiments

Application Notes and Protocols for BS-181 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][][3][4] As a key regulator of the cell cycle and transcription, CDK7 is a compelling target in oncology research.[5][6] this compound has demonstrated anti-tumor activity by promoting cell cycle arrest and apoptosis in various cancer cell lines.[1][6] These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experiments.

Mechanism of Action